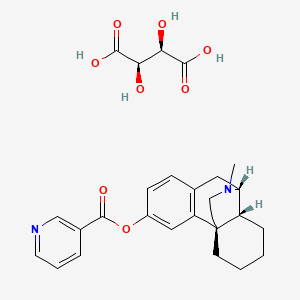
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- is a compound belonging to the morphinan class of chemicals. Morphinans are known for their psychoactive properties and are commonly used in medicinal chemistry for their analgesic and antitussive effects. This particular compound is a derivative of morphinan, modified to enhance its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- typically involves multiple steps. The starting material is often a morphinan derivative, which undergoes esterification with nicotinic acid to form the nicotinate ester. This is followed by the formation of the tartrate salt through a reaction with tartaric acid. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the esterification and salt formation processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, with careful control of temperature, pressure, and reaction time to maximize efficiency. Purification steps such as crystallization and chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the carbonyl group back to a hydroxyl group.
Substitution: This reaction can involve the replacement of functional groups on the morphinan skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce new functional groups, altering the compound’s pharmacological properties .
Aplicaciones Científicas De Investigación
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and antitussive agent.
Industry: Used in the development of new pharmaceuticals and as a precursor in the synthesis of other morphinan derivatives
Mecanismo De Acción
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids to produce analgesic effects. The molecular targets include the μ-opioid receptor, and the pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A naturally occurring opiate with potent analgesic properties.
Codeine: A less potent opiate used primarily as an antitussive.
Dextromethorphan: A synthetic morphinan used as a cough suppressant.
Uniqueness
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- is unique due to its specific ester and tartrate modifications, which enhance its pharmacokinetic properties and reduce side effects compared to other morphinan derivatives .
Propiedades
Número CAS |
63904-94-9 |
|---|---|
Fórmula molecular |
C27H32N2O8 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C23H26N2O2.C4H6O6/c1-25-12-10-23-9-3-2-6-19(23)21(25)13-16-7-8-18(14-20(16)23)27-22(26)17-5-4-11-24-15-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-8,11,14-15,19,21H,2-3,6,9-10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t19-,21+,23+;1-,2-/m01/s1 |
Clave InChI |
HLNLXXCWUOGYSY-BQKZNIKASA-N |
SMILES isomérico |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


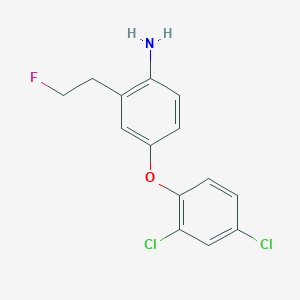
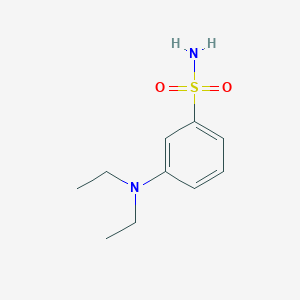
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
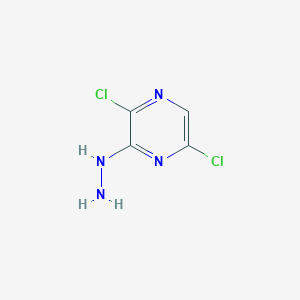
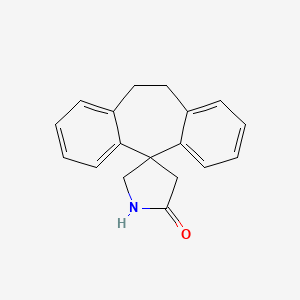
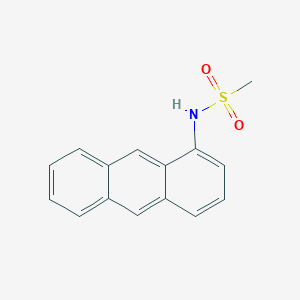
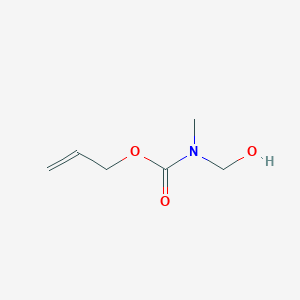
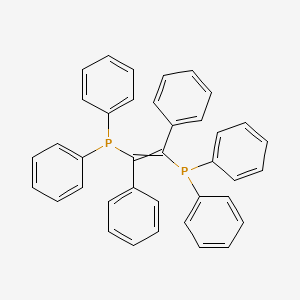
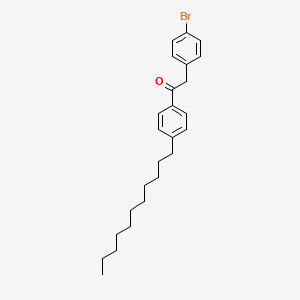
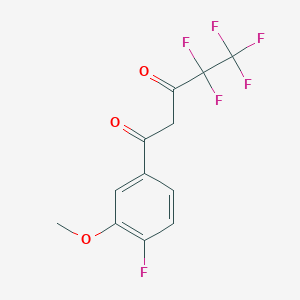
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

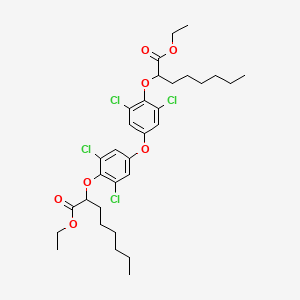
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
